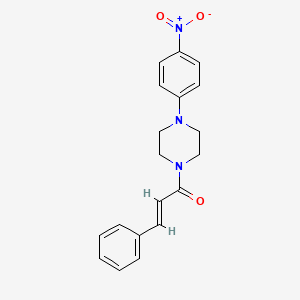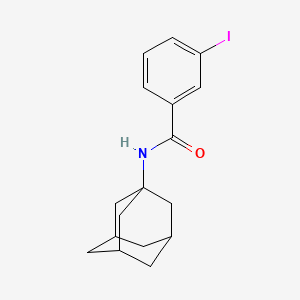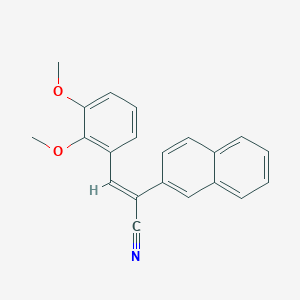
1-cinnamoyl-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamoyl-4-(4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is a piperazine derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-cinnamoyl-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, it has been found to improve glucose metabolism, which makes it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cinnamoyl-4-(4-nitrophenyl)piperazine in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, it has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using this molecule in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 1-cinnamoyl-4-(4-nitrophenyl)piperazine. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this molecule and to optimize its synthesis method to yield higher purity and yield.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a range of biological activities and has been found to have potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
1-Cinnamoyl-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrophenylpiperazine with cinnamoyl chloride in the presence of a base. Another method involves the reaction of 4-nitrophenylpiperazine with cinnamic acid in the presence of a coupling reagent. These methods have been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
1-Cinnamoyl-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. This molecule has been found to have a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-11H,12-15H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMKKHVOTZMKW-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)

![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5363953.png)

![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)
![(3aS*,6aR*)-5-(2-methyl-3-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5363981.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)